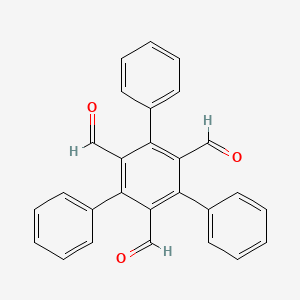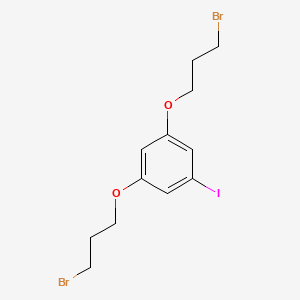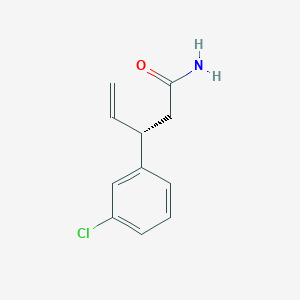![molecular formula C18H26O5S B12614542 5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid CAS No. 918307-79-6](/img/structure/B12614542.png)
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by the presence of a benzene ring substituted with a sulfanyldecyl group and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid typically involves the reaction of benzene-1,3-dicarboxylic acid with 10-sulfanyldecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which 5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it useful in various applications, including catalysis and drug design.
類似化合物との比較
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid is unique due to the presence of the sulfanyldecyl group, which imparts distinct chemical and physical properties compared to other benzenedicarboxylic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
918307-79-6 |
|---|---|
分子式 |
C18H26O5S |
分子量 |
354.5 g/mol |
IUPAC名 |
5-(10-sulfanyldecoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H26O5S/c19-17(20)14-11-15(18(21)22)13-16(12-14)23-9-7-5-3-1-2-4-6-8-10-24/h11-13,24H,1-10H2,(H,19,20)(H,21,22) |
InChIキー |
YNBYSIASUCOGPK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCCCCCCCCS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide](/img/structure/B12614470.png)


![4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12614486.png)



![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)

![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
